molecular formula C11H21NO4 B3225420 Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoate CAS No. 1248914-26-2

Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoate

Cat. No.: B3225420
CAS No.: 1248914-26-2
M. Wt: 231.29
InChI Key: UTZHJRIZVJUPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate is a tert-butoxycarbonyl (Boc)-protected amino ester featuring a methyl-substituted propanoate backbone. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes. The compound’s structure includes a methyl ester at the terminal carboxyl group and a branched methyl group on the propanoate chain, which may influence steric and electronic properties.

Properties

IUPAC Name

methyl 2-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(9(13)15-6)7-12(5)10(14)16-11(2,3)4/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZHJRIZVJUPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate, commonly referred to as Methyl Boc-Ser-(Me)-OH, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) group and a methylamino group, make it a valuable building block for the synthesis of various pharmaceuticals. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 119740-95-3

Structural Characteristics

The compound features:

  • A tert-butoxycarbonyl group , which serves as a protective group in organic synthesis.
  • A methylamino group , which may enhance its biological activity by participating in hydrogen bonding and other interactions.

Potential Applications in Drug Discovery

Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate has garnered attention for its potential roles in drug discovery. It may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound's structure allows for modifications that could lead to derivatives with anticancer activity, particularly through the inhibition of specific cancer cell lines.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial. Interaction studies indicate that the presence of the Boc protecting group allows for further chemical modifications while maintaining stability during reactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights several structurally similar compounds and their unique features:

Compound NameCAS NumberSimilarityUnique Features
Methyl 3-((tert-butoxycarbonyl)amino)propanoate132605-96-00.89Lacks hydroxymethyl group
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid132696-45-81.00Contains carboxylic acid instead of ester
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid132605-96-00.88More complex alkane chain

This table illustrates how slight modifications to the structure can lead to significant differences in biological activity and chemical properties.

Synthesis Methods

The synthesis of Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate can be achieved through various methods, often involving standard organic reactions such as:

  • Esterification : Reacting an alcohol with an acid to form an ester.
  • Amidation : The reaction of an amine with a carboxylic acid or its derivatives.

Recent Research Insights

Recent studies have explored the use of this compound in peptide synthesis, particularly for modified serine residues. The presence of the Boc group facilitates selective deprotection under mild conditions, allowing for the construction of complex peptide structures suitable for therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, one study indicated that at concentrations around 50μM50\mu M, certain derivatives showed significant inhibition of cell viability, suggesting potential as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Building Block in Synthesis:
Boc-Met serves as a crucial building block for synthesizing peptides and other complex molecules. The presence of the Boc protecting group allows for selective deprotection under mild conditions, facilitating the introduction of additional functional groups or modifications. This versatility makes it an essential component in the design of new therapeutic agents.

Peptide Synthesis:
The compound is particularly valuable in the synthesis of modified peptides that incorporate serine residues. Its ability to undergo further chemical transformations enables researchers to explore novel peptide sequences with enhanced biological activity or stability.

Drug Discovery

Biological Activity:
Research indicates that Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate exhibits promising biological activities that can be leveraged in drug discovery. Its structure allows for the exploration of interactions with various biological targets, potentially leading to the development of new therapeutic agents .

Pharmacodynamics and Pharmacokinetics:
Understanding the pharmacodynamics and pharmacokinetics of Boc-Met is critical for assessing its suitability as a drug candidate. Interaction studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are vital for evaluating its efficacy and safety profile in vivo.

Chemical Reactions

Synthetic Applications:
Boc-Met can participate in various chemical reactions, including:

  • Esterification: The methyl ester group can be utilized for further esterification reactions, allowing for the formation of more complex esters.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, expanding the range of derivatives that can be synthesized from this compound .

Case Studies and Research Findings

Several studies have documented the applications and benefits of using Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate:

  • Synthesis of Bioactive Peptides: Research has shown that Boc-Met can be utilized to synthesize bioactive peptides with improved stability and activity against specific targets, making it a candidate for further development in therapeutic applications.
  • Drug Development Programs: Various drug development programs have incorporated Boc-Met as a key intermediate in synthesizing compounds aimed at treating diseases such as cancer and metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Methyl 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS 887969-56-4)

  • Structure: Differs by the presence of a 3-bromophenyl substituent instead of a methyl group on the amino nitrogen.
  • Physical Properties : Boiling point = 453.5±40.0°C, density = 1.3±0.1 g/cm³, and higher hydrophobicity (XlogP = 3.7) due to the bromophenyl group .
  • Synthetic Utility : The bromine atom enables further functionalization via cross-coupling reactions, unlike the methyl-substituted target compound.

Ethyl 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoate (CAS 138165-75-0)

  • Structure: Ethyl ester (vs. methyl) and additional methyl group at the 2-position of the propanoate chain.
  • Impact : Increased steric hindrance from the 2,2-dimethyl group may reduce enzymatic or chemical hydrolysis rates compared to the target compound .

Ester Group Modifications

tert-Butyl 3-((2-(tert-Butoxy)-2-oxoethyl)(methyl)amino)propanoate (12a)

  • Structure: Features a tert-butyl ester (vs. methyl) and a carboxymethyl group attached to the amino nitrogen.
  • Synthesis : High yield (90%) due to the stability of the tert-butyl ester under acidic conditions .
  • Applications : The carboxymethyl group allows conjugation with biomolecules, a feature absent in the target compound.

Aromatic vs. Aliphatic Substituents

Methyl (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate

  • Structure : Contains a difluorophenyl group, introducing electron-withdrawing effects.
  • Bioactivity : Fluorinated analogs are common in drug discovery for enhanced metabolic stability and binding affinity .

tert-Butyl 3-(3-Trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate (2)

  • Structure: Trifluoromethylphenyl and diphenylmethyleneamino groups increase steric bulk and lipophilicity.
  • Synthetic Challenges : Lower yields (e.g., 14% for benzofuran derivatives in ) suggest difficulties in handling bulky substituents .

Cyclohexane-Based Analogs

(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid (CAS 222530-39-4)

  • Structure: Cyclohexane ring replaces the linear propanoate chain.
  • Conformational Impact : Restricted rotation may reduce reactivity compared to flexible linear analogs like the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Features Reference
Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate Methyl ester, methyl-amino branch ~275.3 (estimated) Balanced steric profile N/A
Methyl 3-(3-bromophenyl)-2-(Boc-amino)-2-methylpropanoate 3-Bromophenyl, methyl ester 372.25 Bromine enables cross-coupling
Ethyl 3-(Boc-amino)-2,2-dimethylpropanoate Ethyl ester, 2,2-dimethyl 245.3 Enhanced steric protection
tert-Butyl 3-(carboxymethyl)(methyl)aminopropanoate tert-Butyl ester, carboxymethyl 327.4 High synthetic yield (90%)

Key Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., bromine, fluorine) enhance hydrophobicity and stability but may complicate synthesis .
  • Synthetic Feasibility : High-yield tert-butyl esters (e.g., 90% in ) suggest advantages in scalable synthesis, whereas bulky aromatic substituents (e.g., benzofuran) lead to lower yields .

Q & A

Q. What are the standard synthetic routes for Methyl 3-{(tert-butoxy)carbonylamino}-2-methylpropanoate, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step protocols, including Boc protection of the amine group, esterification, and purification via column chromatography. Key steps include:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH or DMAP) in acetonitrile at ambient or elevated temperatures .
  • Esterification : Use of methylating agents (e.g., methyl iodide) under controlled pH and solvent conditions .
  • Purification : Refluxing in polar aprotic solvents followed by chromatographic separation (silica gel) to achieve >95% purity . Optimization focuses on solvent choice (e.g., acetonitrile vs. DMF), temperature control to avoid side reactions, and stoichiometric ratios to minimize racemization .

Q. How is the Boc protecting group in this compound selectively removed without affecting other functional groups?

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions, such as:

  • Trifluoroacetic Acid (TFA) : 20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours, preserving ester and methylamino groups .
  • HCl/Dioxane : 4M HCl in dioxane for 2–6 hours, monitored by TLC to ensure complete deprotection without hydrolyzing the methyl ester .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the Boc group (1.4 ppm for tert-butyl protons) and ester carbonyl (170–175 ppm) .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretching for Boc) and ~1740 cm1^{-1} (ester carbonyl) confirm functional groups .
  • HPLC-MS : Quantifies purity (>98%) and detects impurities via reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when using different solvent systems for coupling reactions involving this compound?

Discrepancies arise from solvent polarity and nucleophilicity. For example:

  • Polar Aprotic Solvents (DMF, Acetonitrile) : Higher yields (70–85%) due to improved solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Non-Polar Solvents (Toluene) : Lower yields (50–60%) but reduce side reactions like racemization. Systematic comparison using Design of Experiments (DoE) can identify optimal solvent/reagent combinations .

Q. What strategies are effective in mitigating racemization during the incorporation of this compound into peptide chains?

Racemization occurs during amide bond formation. Mitigation strategies include:

  • Low-Temperature Coupling : Using 0–5°C with coupling agents like HATU or DIC, reducing base-induced epimerization .
  • Kinetic Control : Short reaction times (≤1 hour) and excess activated ester intermediates to minimize equilibration .
  • Chiral HPLC Monitoring : Ensures enantiomeric excess (ee) remains >99% post-synthesis .

Q. How does the steric hindrance from the tert-butoxy group influence the compound's reactivity in nucleophilic acyl substitution reactions?

The bulky tert-butoxy group:

  • Reduces Reactivity : Slows nucleophilic attack at the carbonyl carbon, requiring stronger bases (e.g., DBU) or elevated temperatures (50–80°C) for ester hydrolysis .
  • Enhances Selectivity : Directs reactions to less hindered sites (e.g., methyl ester over Boc-protected amine) in multi-functional systems . Computational studies (DFT) can model steric effects to predict regioselectivity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic phases?

Discrepancies stem from:

  • pH-Dependent Solubility : The methyl ester enhances lipophilicity (logP ~1.5), but deprotonation of the tertiary amine at acidic pH increases aqueous solubility .
  • Crystallization Conditions : Variations in solvent ratios (e.g., ethyl acetate/hexane) during recrystallization alter observed solubility .

Q. How can researchers reconcile divergent biological activity data in enzyme inhibition assays?

Variability arises from:

  • Assay Conditions : Differences in buffer pH (e.g., phosphate vs. Tris) affect ionization of the methylamino group, altering binding affinity .
  • Enzyme Isoforms : Selectivity for specific isoforms (e.g., MMP-2 vs. MMP-9) may explain activity discrepancies. Use isoform-specific inhibitors as controls .

Methodological Recommendations

  • Synthetic Optimization : Use flow microreactors for Boc protection to enhance reproducibility and scale-up efficiency .
  • Characterization : Combine 19F^{19}F-NMR (if fluorinated analogs are synthesized) with LC-MS for comprehensive structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.